molecular formula C11H12ClNO B024525 1-(2-Chloropropanoyl)indoline CAS No. 107236-27-1

1-(2-Chloropropanoyl)indoline

Cat. No. B024525
M. Wt: 209.67 g/mol
InChI Key: DLXVQAFCFXWGFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indoline derivatives often involves strategic cyclizations and functional group transformations. For example, the total synthesis of indoline alkaloids using a cyclopropanation strategy highlights the complexity and versatility in constructing indoline skeletons, which could be relevant for synthesizing "1-(2-Chloropropanoyl)indoline" (Zhang, Song, & Qin, 2011). Additionally, strategies like palladium-catalyzed indolization of chloroanilines with internal alkynes offer pathways to indole and indoline derivatives, potentially applicable to "1-(2-Chloropropanoyl)indoline" synthesis (Shen et al., 2004).

Molecular Structure Analysis

The molecular structure of indoline derivatives, including "1-(2-Chloropropanoyl)indoline," is characterized by the indoline backbone. Crystallographic studies provide insights into the spatial arrangement and potential intermolecular interactions, essential for understanding reactivity and properties (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

Indoline and its derivatives engage in various chemical reactions, such as cycloadditions and amidations, contributing to their diverse chemical properties. For instance, the rhodium(I)-catalyzed [2+2+2] cycloadditions with N-functionalized 1-alkynylamides for the regiospecific synthesis of substituted indolines illustrate the potential reactivity of "1-(2-Chloropropanoyl)indoline" (Witulski & Stengel, 1999).

Physical Properties Analysis

The physical properties of indoline derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various fields. Studies on the photochromic properties of indoline spiropyrans, for example, shed light on the photophysical characteristics that could be relevant to "1-(2-Chloropropanoyl)indoline" (Pugachev et al., 2020).

Scientific Research Applications

Synthesis of Complex Alkaloids

1-(2-Chloropropanoyl)indoline, as part of the indoline family, is crucial in synthesizing complex natural products, especially alkaloids. A study by Zhang, Song, and Qin (2011) discussed the synthesis of indoline alkaloids using a cyclopropanation strategy. This strategy is significant for constructing complex nitrogen-containing ring systems, contributing to the synthesis of various indoline alkaloids like N-acetylardeemin and vincorine (Zhang, Song, & Qin, 2011).

Formation of Heterocyclic Derivatives

Peyrot et al. (2001) explored the use of 1-amino-2-methylindoline, a related compound, in forming new heterocyclic derivatives. These derivatives have potential applications in various fields, including pharmaceuticals (Peyrot et al., 2001).

Development of Anti-inflammatory Agents

In the field of medicinal chemistry, compounds like 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, synthesized from reactions involving indoline derivatives, have been evaluated for their anti-inflammatory properties. Research by Rehman, Saini, and Kumar (2022) highlights the synthesis and biological evaluation of such compounds (Rehman, Saini, & Kumar, 2022).

Photographic and Photochromic Applications

The indoline structure, specifically derivatives like 1,3,3-trimethylspiro[indoline-2,2′-benzopyran], has been studied for its reverse photochromism properties, which are significant in the development of photographic systems. Shimizu, Kokado, and Inoue (1969) explored this aspect, demonstrating the potential of indoline derivatives in this field (Shimizu, Kokado, & Inoue, 1969).

Organic Synthesis and Catalysis

Indoline compounds have been pivotal in organic synthesis and catalysis. For instance, Trost et al. (2018) discussed the use of vinylcyclopropanes with indoles in palladium-catalyzed asymmetric allylic alkylation, highlighting the versatility of indoline compounds in synthesizing complex molecules (Trost, Bai, Hohn, Bai, & Cregg, 2018).

Safety And Hazards

1-(2-Chloropropanoyl)indoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXVQAFCFXWGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397590
Record name 1-(2-chloropropanoyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropropanoyl)indoline

CAS RN

107236-27-1
Record name 1-(2-chloropropanoyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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